molecular formula C11H22O2 B1346926 1-Methyloctyl acetate CAS No. 14936-66-4

1-Methyloctyl acetate

Cat. No.: B1346926
CAS No.: 14936-66-4
M. Wt: 186.29 g/mol
InChI Key: GSUGVJOUDSLEBL-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry.

Preparation Methods

1-Methyloctyl acetate can be synthesized through various methods. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a concentrated acid catalyst . For example, acetic acid can react with 1-methyloctanol in the presence of sulfuric acid to produce this compound . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

1-Methyloctyl acetate, being an ester, undergoes several types of chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-methyloctanol and acetic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.

Common reagents used in these reactions include water, acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4) . The major products formed from these reactions are typically alcohols and carboxylic acids .

Scientific Research Applications

1-Methyloctyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Its fruity odor makes it useful in studies related to olfaction and pheromone research.

    Industry: Used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.

Mechanism of Action

The mechanism of action of 1-methyloctyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor . In biological systems, it may interact with various enzymes and proteins, influencing metabolic pathways and cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Methyloctyl acetate is similar to other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate . its unique structure, with a longer carbon chain and a methyl group, gives it distinct chemical and physical properties . For example, it has a higher boiling point and a different odor profile compared to shorter-chain esters .

Similar compounds include:

    Ethyl acetate: Commonly used as a solvent and in nail polish removers.

    Methyl butyrate: Known for its apple-like odor and used in flavorings.

    Isopropyl butyrate: Used in perfumes and as a solvent.

Properties

IUPAC Name

nonan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUGVJOUDSLEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933626
Record name Nonan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14936-66-4
Record name 2-Nonyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14936-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyloctyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyloctyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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